3,4-Dimethyl-1-pentyne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

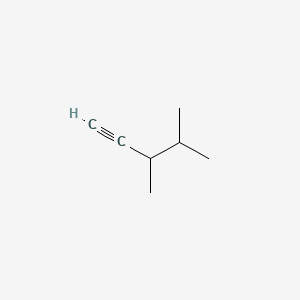

3,4-Dimethyl-1-pentyne is an organic compound with the molecular formula C₇H₁₂. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, where two methyl groups are attached to the third and fourth carbon atoms of the pentyne chain. The presence of the triple bond imparts distinct chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-1-pentyne can be synthesized through several methods, one of which involves the elimination reactions of dihalides. A common approach is the double elimination of a dihaloalkane, where a strong base such as sodium amide (NaNH₂) in ammonia (NH₃) is used to remove two halogen atoms from adjacent carbon atoms, forming the triple bond .

Industrial Production Methods: Industrial production of this compound typically involves the same elimination reactions but on a larger scale. The process begins with the preparation of the appropriate dihaloalkane, followed by its treatment with a strong base under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-1-pentyne undergoes various chemical reactions, including:

Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

Reduction: Hydrogenation of the triple bond can yield alkanes or alkenes.

Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) in the presence of water.

Reduction: Hydrogen gas (H₂) with a palladium (Pd) or nickel (Ni) catalyst.

Substitution: Halogens (Cl₂, Br₂) or organometallic reagents under appropriate conditions.

Major Products Formed:

Oxidation: Diketones, carboxylic acids.

Reduction: Alkanes, alkenes.

Substitution: Halogenated derivatives.

Scientific Research Applications

3,4-Dimethyl-1-pentyne has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4-Dimethyl-1-pentyne exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triple bond in the compound allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes and signaling pathways, resulting in specific biological effects .

Comparison with Similar Compounds

1-Pentyne: A simpler alkyne with a single triple bond at the first carbon.

3-Methyl-1-butyne: Similar structure but with one less carbon atom.

4,4-Dimethyl-2-pentyne: Another alkyne with a different substitution pattern.

Uniqueness: 3,4-Dimethyl-1-pentyne is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable compound for studying the effects of molecular structure on chemical behavior and biological activity .

Biological Activity

3,4-Dimethyl-1-pentyne (C7H12) is an alkyne compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by a linear carbon chain with two methyl groups attached to the third and fourth carbons. Its molecular structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been investigated primarily in relation to its anti-tumor and neuroprotective effects. The following sections detail these activities based on recent research findings.

Neuroprotective Effects

The neuroprotective properties of alkyne compounds have been explored in various studies. For instance, a related compound demonstrated the ability to modulate apoptosis-related proteins in neuronal cell lines. This mechanism involves the regulation of Bcl-2 and Bax proteins, which are crucial in the apoptosis pathway . The findings suggest that this compound may also possess neuroprotective qualities through similar pathways.

The mechanisms underlying the biological activities of this compound can be hypothesized based on its structure and the behavior of related compounds:

- Regulation of Apoptosis : Similar compounds have shown to influence apoptosis by altering the expression levels of key proteins involved in cell survival and death .

- Antioxidant Activity : Alkynes are known to possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Case Studies and Research Findings

While direct studies on this compound are sparse, several relevant findings from related compounds provide insights into its potential:

| Study | Compound | Biological Activity | Concentration |

|---|---|---|---|

| 7a | Neuroprotective | 10 μM | |

| 4-Methyl-1-pentyne | Anti-tumor | Varies |

These studies highlight the promising biological activities associated with alkynes and suggest that further research into this compound could yield valuable insights into its therapeutic potential.

Properties

CAS No. |

61064-08-2 |

|---|---|

Molecular Formula |

C7H12 |

Molecular Weight |

96.17 g/mol |

IUPAC Name |

3,4-dimethylpent-1-yne |

InChI |

InChI=1S/C7H12/c1-5-7(4)6(2)3/h1,6-7H,2-4H3 |

InChI Key |

JDQKSTIAVKXRSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C#C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.